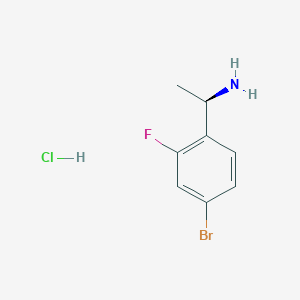

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVHOOLJEWKAGY-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Br)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride: A Key Chiral Building Block in Pharmaceutical Research

For Immediate Release

This technical guide provides an in-depth overview of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS Number: 845829-91-6), a critical chiral building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and characterization, with a focus on its application in the synthesis of complex pharmaceutical intermediates.

Introduction: The Significance of Chiral Amines in Drug Discovery

Chiral amines are fundamental components in a vast array of pharmaceuticals, where the specific stereochemistry is often crucial for therapeutic efficacy and safety. This compound stands out as a valuable intermediate due to the strategic placement of its functional groups: a chiral primary amine, a bromine atom for subsequent cross-coupling reactions, and a fluorine atom which can enhance metabolic stability and binding affinity of the final drug molecule. This unique combination makes it a sought-after precursor in the synthesis of novel therapeutic agents.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 845829-91-6 | [1] |

| Molecular Formula | C₈H₁₀BrClFN | [2] |

| Molecular Weight | 254.53 g/mol | |

| Appearance | Solid (Typical) | |

| Purity | ≥98% (Commercially available) | [2] |

| Synonyms | (1R)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride |

Structure:

Caption: Chemical structure of this compound.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound typically involves two key stages: the synthesis of the racemic amine followed by chiral resolution.

Synthesis of Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine

The racemic amine is commonly prepared from the corresponding ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one, via reductive amination.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Analytical Characterization

Rigorous analytical control is necessary to confirm the identity, purity, and enantiomeric excess of the final product.

Spectroscopic Analysis

-

¹H NMR: Expected signals would include aromatic protons (with splitting patterns influenced by the fluorine and bromine substituents), a quartet for the methine proton (CH), a doublet for the methyl group (CH₃), and a broad singlet for the amine protons.

-

¹³C NMR: Aromatic carbons will show characteristic shifts and C-F couplings. Aliphatic signals for the methine and methyl carbons will also be present.

Chromatographic Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing both chemical and enantiomeric purity.

Protocol: Chiral HPLC for Enantiomeric Purity

A validated chiral HPLC method is essential for quantifying the enantiomeric excess. [3]The following is a representative method adapted from the analysis of similar compounds.

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H) or a Pirkle-type column, is typically effective. [4]* Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) is commonly used. Small amounts of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Quantification: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers.

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity, while the primary amine is a key nucleophile for amide bond formation or for constructing heterocyclic rings.

While specific, publicly disclosed drug synthesis pathways using this exact intermediate are proprietary, its structural motifs are present in numerous patented compounds, particularly in the areas of kinase inhibitors and other targeted therapies. The 4-bromo-2-fluorophenyl moiety is a common fragment in medicinal chemistry, and the chiral ethylamine side chain is crucial for specific interactions with biological targets.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. [1][5]* Handling: Avoid inhalation of dust and contact with skin and eyes. [1]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier. [1][5][6][7][8]

Conclusion

This compound is a high-value chiral intermediate with significant potential in the discovery and development of new pharmaceuticals. Its unique structural features provide a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and analysis to support its effective application in research and development.

References

- Safety Data Sheet.

- Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192. (URL not provided, general organic synthesis reference)

- Vilaivan, T. (2006). Tetrahedron Lett., 47, 6739. (URL not provided, general organic synthesis reference)

- Safety data sheet. (2022, August 2).

-

Chiral resolution. (n.d.). ChemEurope. Retrieved from [Link]

- Safety Data Sheet. (2025, September 13). Sigma-Aldrich.

-

iChemical. (n.d.). (R)-1-(4-Bromo-2-fluorophenyl)ethanamine, CAS No. 845930-79-2. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

- Ricca Chemical Company. (2025, April 3). Safety Data Sheet.

- SAFETY DATA SHEET. (n.d.).

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

-

Jaytick-01. (n.d.). Pharma-Intermediates. Retrieved from [Link]

- 1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, 98% Purity, C8H10BrClFN, 1 gram. (n.d.).

-

Quora. (2022, July 10). What is the chemical method for the resolution of (+) tartaric acid? Retrieved from [Link]

- Google Patents. (2015, October 15). WO 2015/155664 A1.

- Google Patents. (2012, May 16). US 2014/0221398 A1.

-

TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

-

MDPI. (2023, March 16). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Google Patents. (2013, January 18). US Patent.

- Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. (n.d.). (URL not provided, analytical method)

-

ChemSrc. (2025, November 28). CAS#:1909319-65-8 | 1-(4-BROMO-2-FLUOROPHENYL)ETHANAMINE HYDROCHLORIDE. Retrieved from [Link]

- 1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, 97%+ Purity, C8H10BrClFN, 1 gram. (n.d.).

-

PubChem. (n.d.). (1R)-1-(3-bromo-4-fluorophenyl)ethanamine. Retrieved from [Link]

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

- European Patent Office. (n.d.). EP 3404032 B1 - PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS.

-

PubChem. (n.d.). AZ-133266637. Retrieved from [Link]

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). (URL not provided, synthesis reference)

-

Lead Sciences. (n.d.). (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

-

PMC - NIH. (n.d.). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.

Sources

- 1. sutaiyo.com [sutaiyo.com]

- 2. calpaclab.com [calpaclab.com]

- 3. tsijournals.com [tsijournals.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. riccachemical.com [riccachemical.com]

- 6. leap.epa.ie [leap.epa.ie]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. d2p3duacfnfxvs.cloudfront.net [d2p3duacfnfxvs.cloudfront.net]

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride properties

An In-depth Technical Guide: (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

Abstract

This compound is a highly functionalized chiral building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a stereogenic center adjacent to a halogenated aromatic ring, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed analytical methodologies for quality control, plausible synthetic strategies, and key applications in drug discovery. The content is structured to deliver expert insights and actionable protocols for researchers, scientists, and drug development professionals, ensuring a thorough understanding of this important chemical entity.

Core Compound Profile and Physicochemical Properties

This compound is a primary amine salt characterized by a benzene ring substituted with both a bromine and a fluorine atom. The fluorine atom at the ortho position and the bromine atom at the para position electronically modulate the phenyl ring, influencing its reactivity and interaction with biological targets. The chiral center at the alpha-carbon of the ethylamine side chain is critical for stereospecific interactions in drug-receptor binding. The hydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying its handling and formulation.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride | PubChem |

| CAS Number | 1909319-65-8 | [3] |

| Molecular Formula | C₈H₁₀BrClFN | [4][5][6] |

| Molecular Weight | 254.53 g/mol | [5][7] |

| Appearance | White to off-white solid/powder | [8] |

| Purity | Typically ≥97% | [6] |

| Storage Conditions | Store at room temperature in a dry, well-ventilated place, preferably under an inert atmosphere. | [6][9][10] |

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure amines like (R)-1-(4-Bromo-2-fluorophenyl)ethanamine is paramount for its use in pharmaceutical development. The primary strategic consideration is the establishment of the single (R)-stereocenter. This is typically achieved through asymmetric synthesis or chiral resolution.

A robust and scalable approach involves the asymmetric reduction of the corresponding prochiral ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one. This method is often preferred in industrial settings as it can directly yield the desired enantiomer with high selectivity, avoiding the 50% theoretical yield limit of classical resolution. The choice of a chiral catalyst or reagent (e.g., a chiral borane reagent or a transition metal catalyst with a chiral ligand) is critical for directing the stereochemical outcome of the reduction.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydro… [cymitquimica.com]

- 3. CAS#:1909319-65-8 | 1-(4-BROMO-2-FLUOROPHENYL)ETHANAMINE HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 4. calpaclab.com [calpaclab.com]

- 5. calpaclab.com [calpaclab.com]

- 6. (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride - Lead Sciences [lead-sciences.com]

- 7. 1-(4-BROMO-2-FLUOROPHENYL)ETHANAMINE HCL [sigmaaldrich.com]

- 8. (R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride [cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride MSDS and safety data

An In-Depth Technical Guide to the Safe Handling of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

Disclaimer: As of the compilation of this guide, a specific, verified Material Safety Data Sheet (MSDS) for this compound (CAS No. 845829-91-6) was not publicly available.[1][2] Consequently, this document has been meticulously prepared by synthesizing data from the safety sheets of closely related compounds, including the racemic mixture 1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride and other structural analogs. This guide is intended to provide a robust safety framework, but it is imperative that researchers supplement this information with their own institutional safety protocols and conduct a thorough risk assessment before use.

Introduction and Chemical Identity

This compound is a chiral amine derivative of significant interest in medicinal chemistry and drug development. Its specific stereochemistry makes it a valuable building block in the synthesis of complex molecular targets. The presence of bromine and fluorine atoms on the phenyl ring imparts unique electronic and lipophilic properties, which can influence its reactivity and biological activity. Understanding the safety profile of this compound is paramount for its responsible use in a research and development setting.

Chemical Structure:

-

IUPAC Name: (1R)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride

-

Molecular Formula: C₈H₁₀BrClFN

-

Molecular Weight: 254.53 g/mol [2]

Hazard Identification and GHS Classification

Based on data from analogous compounds, this compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity and corrosive effects.

Globally Harmonized System (GHS) Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[3]

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[3]

-

Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and eye damage or causes skin irritation.[5][6]

-

Serious Eye Damage/Eye Irritation (Category 1/2): Causes serious eye damage or irritation.[5][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Signal Word: Danger [3]

Hazard Pictograms:

Hazard Statements:

-

H311 + H331: Toxic in contact with skin or if inhaled.[3]

-

H314 / H315: Causes severe skin burns and eye damage or causes skin irritation.[5][6]

-

H318 / H319: Causes serious eye damage or causes serious eye irritation.[5][6]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Prevention: P260, P264, P270, P271, P280[3]

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P310[3][7]

-

Storage: P403+P233, P405[3]

-

Disposal: P501[3]

Physical and Chemical Properties

A summary of the known physical and chemical properties is provided in the table below. It should be noted that some of these values are predicted or derived from similar compounds.

| Property | Value | Source |

| Physical State | Solid (likely a crystalline powder) | Inferred |

| Color | White to off-white | Inferred |

| Odor | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in water | Inferred |

| Molecular Formula | C₈H₁₀BrClFN | [2] |

| Molecular Weight | 254.53 g/mol | [2] |

Safe Handling and Experimental Workflow

The handling of this compound requires a controlled laboratory environment with appropriate engineering controls and personal protective equipment. The following workflow diagram illustrates the key stages of safe handling.

Sources

Spectroscopic Characterization of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral amine salt, (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. As a key building block in pharmaceutical synthesis, rigorous structural confirmation and purity assessment are paramount. In the absence of publicly available spectral data for this specific compound, this guide leverages foundational spectroscopic principles and data from analogous structures to predict the characteristic features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed, field-proven protocols for acquiring high-quality data are provided, aimed at researchers, scientists, and professionals in drug development. This document is structured to serve as both a predictive reference and a practical handbook for the spectroscopic elucidation of this and structurally related molecules.

Introduction: The Significance of Spectroscopic Elucidation

This compound is a chiral amine of significant interest in medicinal chemistry and asymmetric synthesis. Its structure, comprising a stereocenter, a substituted aromatic ring with both bromine and fluorine atoms, and an amine hydrochloride moiety, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is crucial for verifying its identity, assessing its enantiomeric and chemical purity, and understanding its chemical behavior. This guide provides a detailed predictive analysis of its spectroscopic characteristics and outlines the methodologies to obtain and interpret this data, ensuring scientific rigor and trustworthiness in its application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom, their connectivity, and the stereochemistry of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to display distinct signals for the aromatic protons, the benzylic proton, the methyl protons, and the ammonium protons. The solvent of choice for this amine salt would typically be Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD), as these can solubilize the salt and often allow for the observation of exchangeable ammonium protons.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |

| NH₃⁺ | 8.0 - 9.0 (broad) | Singlet (broad) | N/A | The acidic protons of the ammonium group are typically deshielded and often appear as a broad signal due to quadrupole broadening from the nitrogen and chemical exchange.[1][2] |

| Ar-H (H6) | 7.6 - 7.8 | Doublet of doublets (dd) | ~8.5 (³JH-H), ~2.0 (⁴JH-F) | This proton is ortho to the bromine and meta to the fluorine and the ethylamine group, leading to deshielding. It will show coupling to H5 and a smaller coupling to the fluorine atom. |

| Ar-H (H5) | 7.4 - 7.6 | Doublet of doublets (dd) | ~8.5 (³JH-H), ~8.5 (³JH-F) | This proton is ortho to both the bromine and fluorine atoms, experiencing coupling from both and from H6. |

| Ar-H (H3) | 7.3 - 7.5 | Doublet of doublets (dd) | ~8.5 (³JH-H), ~10.0 (⁴JH-F) | This proton is ortho to the ethylamine group and the fluorine atom, showing coupling to H5 and a larger four-bond coupling to fluorine. |

| CH-NH₃⁺ | 4.5 - 4.8 | Quartet (q) | ~7.0 (³JH-H) | The benzylic proton is at a chiral center and is deshielded by the adjacent aromatic ring and the electron-withdrawing ammonium group.[3] It is split into a quartet by the three protons of the neighboring methyl group. |

| CH₃ | 1.6 - 1.8 | Doublet (d) | ~7.0 (³JH-H) | The methyl protons are coupled to the single benzylic proton, resulting in a doublet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The presence of fluorine will induce C-F coupling, which can be a valuable diagnostic tool.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 (C-Br) | 120 - 125 | The carbon bearing the bromine atom will be significantly shielded compared to an unsubstituted benzene ring.[4] |

| C2 (C-F) | 158 - 162 (d, ¹JC-F ≈ 240-250 Hz) | The carbon directly attached to fluorine will be highly deshielded and show a large one-bond coupling constant.[5] |

| C1 (C-CH) | 135 - 140 (d, ²JC-F ≈ 15-20 Hz) | This ipso-carbon is deshielded by the ethylamine group and will show a smaller two-bond coupling to fluorine. |

| C6 | 130 - 133 (d, ³JC-F ≈ 3-5 Hz) | Aromatic carbon ortho to bromine. |

| C5 | 128 - 131 (d, ²JC-F ≈ 20-25 Hz) | Aromatic carbon meta to the ethylamine group. |

| C3 | 118 - 122 (d, ³JC-F ≈ 3-5 Hz) | Aromatic carbon ortho to the ethylamine group. |

| CH-NH₃⁺ | 48 - 52 | The benzylic carbon is deshielded by the adjacent nitrogen and aromatic ring.[4] |

| CH₃ | 20 - 24 | The methyl carbon will appear in the aliphatic region. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical for solubility and for observing exchangeable protons.[1]

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data with a line broadening of 1-2 Hz.

-

-

Data Analysis: Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the ¹³C NMR peaks based on predicted chemical shifts and C-F coupling patterns.

Caption: Workflow for FT-IR data acquisition via the KBr pellet method.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar, pre-charged molecule, as it minimizes fragmentation and typically produces a protonated molecular ion. [6][7]

Predicted Mass Spectrum (ESI-MS)

In positive ion ESI-MS, the analysis will be on the free amine cation, [C₈H₉BrFN]⁺, which has a nominal mass of 218/220 Da.

-

Molecular Ion Peak: The most prominent feature will be the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%), two peaks of nearly equal intensity will be observed at m/z values separated by 2 Da. [1][8] * m/z [M⁺] for ⁷⁹Br: ~218.0

-

m/z [M⁺] for ⁸¹Br: ~220.0

-

-

High-Resolution MS (HRMS): HRMS would allow for the determination of the exact mass, confirming the elemental formula.

-

Calculated Exact Mass for [C₈H₁₀⁷⁹BrFN]⁺: 218.0031

-

Calculated Exact Mass for [C₈H₁₀⁸¹BrFN]⁺: 219.9990

-

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the molecular ion peak (e.g., m/z 218) would provide structural information. The fragmentation of protonated benzylamines is well-studied. [2][9][10]

-

Loss of Ammonia (NH₃): A common fragmentation pathway for protonated benzylamines is the loss of ammonia, which would result in a fragment ion.

-

[M⁺ - NH₃] → C₈H₇BrF⁺ (m/z 201/203)

-

-

Benzylic Cleavage: Cleavage of the C-C bond alpha to the aromatic ring can lead to the formation of the iminium ion.

-

[CH₃-CH=NH₂]⁺ (m/z 44)

-

The corresponding bromofluorophenyl radical would be a neutral loss.

-

-

Loss of the Ethylamine Side Chain: Cleavage of the bond between the aromatic ring and the benzylic carbon can lead to the formation of a bromofluorophenyl cation.

-

[C₆H₃BrF]⁺ (m/z 173/175)

-

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water (50:50 v/v), often with a small amount of acid (e.g., 0.1% formic acid) to ensure the amine remains protonated.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition (Full Scan):

-

Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Optimize source parameters (capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

MS/MS Acquisition:

-

Select the isotopic peaks of the molecular ion (e.g., m/z 218 or 220) as the precursor ions.

-

Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

-

-

Data Analysis: Analyze the full scan spectrum to confirm the molecular weight and isotopic pattern. Interpret the MS/MS spectrum to identify characteristic fragment ions and confirm the molecular structure.

Caption: Workflow for ESI-MS and MS/MS data acquisition and analysis.

Conclusion: A Framework for Structural Verification

This guide establishes a robust framework for the spectroscopic analysis of this compound. By combining predictive analysis based on fundamental principles with detailed, validated experimental protocols, researchers can confidently approach the structural verification of this important chiral building block. The predicted NMR, IR, and MS data presented herein serve as a benchmark for comparison with experimentally obtained spectra. Adherence to the described methodologies will ensure the generation of high-quality, reproducible data, underpinning the scientific integrity of research and development activities involving this compound.

References

-

Bouchoux, G., Bourcier, S., & Hoppilliard, Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 36(9), 973-981. [Link]

-

Bull, J. A., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]

-

Kintek. (2024). What Are The Characteristics Of Using Kbr Pellets For The Ftir Analysis Of Solids? Achieve High-Sensitivity Results. [Link]

-

Gau, H., & Lin, C. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 19(6), 474-479. [Link]

-

Spectroscopy Online. (2016). Interpreting the Spectra of Substituted Benzene Rings. [Link]

-

Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(10), 1397-1408. [Link]

-

Varghese, T. K., & Kalaimani, S. (1993). Proton NMR chemical shifts of solvent water in aqueous solutions of monosubstituted ammonium compounds. The Journal of Physical Chemistry, 97(29), 7679-7681. [Link]

-

Lee, J., et al. (2011). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-hydroxy-β-keto ester. Tetrahedron Letters, 52(40), 5152-5155. [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

-

Shimadzu. (n.d.). KBr Pellet Method. [Link]

-

Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 28-34. [Link]

-

Kintek. (2024). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

-

Spada, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Design & Nature and Ecodynamics, 16(1), 85-90. [Link]

-

ResearchGate. (2001). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

-

Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? [Link]

-

Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 347. [Link]

-

ResearchGate. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Reddy, P. V., & Corey, E. J. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 882-885. [Link]

-

Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]

-

Wikipedia. (2024). Electrospray ionization. [Link]

-

Banik, S. M., & Bag, B. G. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2014, 257589. [Link]

-

ResearchGate. (1956). The infrared spectra of secondary amines and their salts. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

Tormena, C. F., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(20), 14067-14075. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. 2-Bromo-4-fluorotoluene(1422-53-3) 13C NMR spectrum [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride literature review

An In-Depth Technical Guide to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride: Synthesis, Characterization, and Application

Introduction: A Key Chiral Building Block in Modern Drug Discovery

This compound is a chiral amine that serves as a high-value intermediate in medicinal chemistry. Its structural complexity, featuring a stereocenter and a multi-substituted aromatic ring with both fluorine and bromine atoms, makes it a versatile scaffold for constructing complex drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions.[1] The specific (R)-enantiomer is often crucial for achieving the desired pharmacological activity and minimizing off-target effects, a cornerstone of modern stereoselective drug design. This guide provides a comprehensive overview of its synthesis, analytical characterization, and strategic applications for researchers in pharmaceutical and chemical development.

PART 1: Stereoselective Synthesis Strategies

The primary challenge in synthesizing (R)-1-(4-Bromo-2-fluorophenyl)ethanamine lies in the precise control of its stereochemistry. The most common and industrially scalable approach involves the asymmetric reduction of the prochiral ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one.

Core Methodology: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and widely adopted method for the enantioselective reduction of ketones to chiral alcohols, which can then be converted to the desired amine. This process typically utilizes a ruthenium (Ru) or rhodium (Rh) catalyst complexed with a chiral ligand.

Causality of Experimental Choices:

-

Catalyst System: A system like Ru(II)/TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) is frequently chosen. The chiral diamine ligand creates a specific three-dimensional pocket around the metal center. This chiral environment forces the substrate (the ketone) to bind in a preferred orientation, leading to the hydride being delivered to one specific face of the carbonyl group, thus generating a high excess of the desired (R)-alcohol enantiomer.

-

Hydrogen Source: Formic acid/triethylamine (HCOOH/TEA) azeotrope is a common and practical hydrogen source. It is safer and easier to handle than high-pressure hydrogen gas. The formic acid provides the hydride, while triethylamine acts as a base to facilitate the catalytic cycle.

-

Conversion to Amine: The resulting (R)-alcohol is typically converted to the amine via a two-step sequence: activation of the hydroxyl group (e.g., mesylation or tosylation) followed by nucleophilic substitution with an amine source like sodium azide (NaN₃) and subsequent reduction.

Below is a generalized workflow for the synthesis of the target molecule.

Caption: Synthetic workflow from ketone to the final hydrochloride salt.

Detailed Experimental Protocol (Exemplary)

Disclaimer: This protocol is a representative methodology based on established chemical principles for analogous compounds and should be adapted and optimized.

Step 1: Asymmetric Reduction of 1-(4-bromo-2-fluorophenyl)ethan-1-one

-

To a nitrogen-flushed flask, add 1-(4-bromo-2-fluorophenyl)ethan-1-one (1.0 equiv).

-

Add a 5:2 mixture of formic acid and triethylamine (5-10 volumes).

-

Add the chiral catalyst, such as (R,R)-RuCl[(p-cymene)TsDPEN] (0.005-0.01 equiv).

-

Stir the mixture at 25-40°C for 12-24 hours, monitoring by TLC or HPLC for the disappearance of the ketone.

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-1-(4-bromo-2-fluorophenyl)ethanol.

Step 2: Conversion to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine

-

Dissolve the crude alcohol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM, 10 volumes).

-

Cool the mixture to 0°C and add methanesulfonyl chloride (1.2 equiv) dropwise.

-

Stir for 1-2 hours, then wash with water and brine. Dry the organic layer and concentrate.

-

Dissolve the resulting crude mesylate in dimethylformamide (DMF, 10 volumes) and add sodium azide (2.0 equiv).

-

Heat the mixture to 60-80°C for 4-6 hours.

-

Cool, dilute with water, and extract with ethyl acetate. Concentrate the organic layer.

-

Dissolve the crude azide in methanol or THF (10 volumes) and add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

-

Hydrogenate the mixture under a balloon of hydrogen gas until the reaction is complete (monitored by TLC).

-

Filter the catalyst through Celite and concentrate the filtrate to yield the crude free amine.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude (R)-amine in diethyl ether or methyl tert-butyl ether (MTBE).

-

Slowly add a 2M solution of HCl in diethyl ether until precipitation is complete.

-

Stir the resulting slurry for 1 hour.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound as a solid.

PART 2: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

| Analytical Method | Parameter | Expected Result/Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (multiplets, ~7.0-7.6 ppm), CH-amine proton (quartet, ~4.5 ppm), CH₃ protons (doublet, ~1.6 ppm), NH₃⁺ protons (broad singlet).[2] |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons, including C-F and C-Br signals showing characteristic couplings and shifts. Aliphatic carbons for CH and CH₃. |

| Chiral HPLC | Enantiomeric Excess (ee) | Baseline separation of (R) and (S) enantiomers on a chiral stationary phase (e.g., Chiralcel OD-H). The (R)-enantiomer should be >98% of the total peak area.[3][4] |

| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ for the free amine corresponding to the calculated exact mass of C₈H₁₀BrFN. |

| Melting Point | Physical Property | A sharp melting point range, indicative of high purity for the crystalline hydrochloride salt. |

PART 3: Applications in Drug Development

This chiral amine is a valuable intermediate for synthesizing advanced molecules, particularly in oncology and neuroscience. The bromo- and fluoro-phenyl moieties are common features in kinase inhibitors and other targeted therapies.

Caption: Role as a versatile building block in drug discovery pipelines.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline or related nitrogen-containing core. The (R)-1-(4-Bromo-2-fluorophenyl)ethanamine scaffold is ideal for this purpose.

-

Amide Bond Formation: The primary amine can readily undergo amide coupling with a heterocyclic carboxylic acid (e.g., a pyrimidine or quinazoline core), a common structural motif in kinase inhibitors.[5]

-

Cross-Coupling for Diversity: The bromine atom can be subjected to Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce further diversity.[6] For example, a Suzuki coupling with an arylboronic acid can build a bi-aryl structure, which may be crucial for binding to a specific pocket in the target kinase.[7] The stereocenter provided by the ethanamine backbone helps orient these substituents in a precise 3D arrangement to maximize potency and selectivity.

This dual functionality allows chemists to rapidly generate a library of complex molecules from a single, well-defined chiral intermediate, accelerating the drug discovery process.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the creation of sophisticated and stereochemically pure pharmaceutical agents. Its synthesis via robust methods like asymmetric transfer hydrogenation provides a reliable source of this key intermediate. A thorough understanding of its synthesis, characterization, and reactive potential empowers medicinal chemists to design and develop next-generation therapeutics with improved efficacy and safety profiles.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Wehn, P. M., & Du Bois, J. (2009). A Stereoselective Synthesis of the Bromopyrrole Natural Product (-)-Agelastatin A. Angewandte Chemie International Edition, 48(21), 3802-3805.

-

Xu, Y., Tang, Y., Feng, H., Liu, J., & Hsung, R. P. (2015). A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides. Organic Letters, 17(3), 572-575. Available from [Link]

- BLDpharm. (n.d.). (R)-1-(4-Fluorophenyl)ethanamine hydrochloride.

- Thermo Fisher Scientific. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, 98%.

- BenchChem. (2025). Application of 4-Bromocyclohexanone in Medicinal Chemistry: Detailed Application Notes and Protocols.

- CymitQuimica. (n.d.). (R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride.

- Molecules. (2018). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

-

PubChem. (n.d.). (R)-1-(4-Bromo-2-methylphenyl)ethanamine. Retrieved from [Link]

- J&K Scientific. (n.d.). (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride.

- Royal Society of Chemistry. (2020). Supporting information for One-pot kinetic resolution-Mitsunobu reaction to access optically pure compounds.

- ChemicalBook. (n.d.). 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum.

- Sprachman, M. (2009). A Stereoselective Synthesis of the Bromopyrrole Natural Product (-)-Agelastatin A.

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from [Link]

- Molecules. (2019). Boron Chemistry for Medical Applications.

- IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

- ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

-

European Journal of Medicinal Chemistry. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development.

-

Journal of Medicinal Chemistry. (2016). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved from [Link]

- BenchChem. (2025). The Role of 1,1-Bis(4-fluorophenyl)-1-methylsilanol in Medicinal Chemistry: Application Notes and Protocols.

- ATB (Automated Topology Builder). (n.d.). 4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline.

-

Semantic Scholar. (2015). A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride: Chemical Structure, Stereochemistry, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry, primarily serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its specific stereochemistry and the presence of bromo and fluoro substituents on the phenyl ring make it a valuable synthon for creating complex molecular architectures with desired pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and synthetic approaches, including the preparation of the racemic precursor and methods for chiral resolution. Additionally, it delves into the analytical techniques for its characterization and discusses its role in drug discovery.

Introduction

The precise three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. In the pharmaceutical industry, the development of single-enantiomer drugs is paramount, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[4] this compound is a chiral primary amine that has emerged as a valuable intermediate in the synthesis of novel therapeutic agents. The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. This guide aims to provide a detailed technical overview for researchers and scientists working with this important chiral building block.

Chemical Structure and Properties

Chemical Name: this compound

Molecular Formula: C₈H₁₀BrClFN[1]

Molecular Weight: 254.53 g/mol [1]

CAS Number: 845829-91-6[1]

The structure of this compound consists of a phenyl ring substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position. A one-carbon ethylamine chain is attached to the 1-position of the phenyl ring, with the chiral center located at the carbon atom bonded to the amino group. The "(R)" designation specifies the absolute configuration at this stereocenter. The compound is typically supplied as a hydrochloride salt to improve its stability and solubility.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrClFN | [1] |

| Molecular Weight | 254.53 g/mol | [1] |

| Appearance | Solid (form may vary) | General Knowledge |

| Solubility | Soluble in water and polar organic solvents | General Knowledge |

Stereochemistry and Its Importance

The stereochemistry of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine is defined by the "R" configuration at the chiral carbon atom (the carbon atom of the ethylamine chain attached to the phenyl ring). This specific spatial arrangement is crucial for its application in the synthesis of stereochemically pure pharmaceuticals. The interaction of a drug molecule with its biological target (e.g., an enzyme or receptor) is highly dependent on the three-dimensional fit between the two entities. Therefore, using the correct enantiomer of a chiral building block like this amine is essential to ensure the desired therapeutic effect and to minimize potential off-target effects and toxicity associated with the other enantiomer.

Figure 1: 2D Chemical Structure of the (R)-enantiomer.

Synthetic Approaches

The synthesis of this compound typically involves two key stages: the synthesis of the racemic amine and its subsequent chiral resolution.

Synthesis of Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine

A common and effective method for the synthesis of the racemic amine is through reductive amination of the corresponding ketone, 1-(4-bromo-2-fluorophenyl)ethanone.[5][6]

Step 1: Synthesis of 1-(4-Bromo-2-fluorophenyl)ethanone

The precursor ketone can be synthesized via a Friedel-Crafts acylation of 1-bromo-3-fluorobenzene.

-

Experimental Protocol:

-

To a solution of 1-bromo-3-fluorobenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at a reduced temperature (e.g., 0 °C).

-

Slowly add acetyl chloride or acetic anhydride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1-(4-bromo-2-fluorophenyl)ethanone.

-

Step 2: Reductive Amination

The ketone is then converted to the racemic amine via reductive amination.[5][6] This can be achieved in a one-pot reaction by reacting the ketone with an ammonia source in the presence of a reducing agent.[7][8]

-

Experimental Protocol:

-

Dissolve 1-(4-bromo-2-fluorophenyl)ethanone in a suitable solvent, such as methanol or ethanol.

-

Add an ammonia source, for example, ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise. These reducing agents are preferred as they are selective for the imine intermediate over the ketone starting material.[7]

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Work up the reaction by quenching with water, adjusting the pH to basic, and extracting the product with an organic solvent.

-

Dry the organic layer and concentrate it to obtain the crude racemic 1-(4-bromo-2-fluorophenyl)ethanamine.

-

An alternative route involves the formation and subsequent reduction of an oxime intermediate.[9]

Figure 2: Synthetic workflow for the racemic amine.

Chiral Resolution

The separation of the racemic amine into its constituent enantiomers is most commonly achieved by classical resolution using a chiral resolving agent.[10][11] This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[12][13][14]

-

Choice of Resolving Agent: For the resolution of a basic amine, a chiral acid is used as the resolving agent. Common choices include derivatives of tartaric acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, and other chiral acids like (+)-camphorsulfonic acid or (-)-mandelic acid.[8] The selection of the optimal resolving agent and solvent system is often empirical and requires screening.[11]

-

Experimental Protocol (General):

-

Dissolve the racemic 1-(4-bromo-2-fluorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

-

Add a solution of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, typically in a substoichiometric amount (e.g., 0.5 equivalents).

-

Allow the mixture to stand, possibly with slow cooling, to induce the crystallization of the less soluble diastereomeric salt.

-

Isolate the crystalline salt by filtration and wash it with a small amount of cold solvent.

-

The enantiomeric purity of the amine in the salt can be determined by chiral HPLC analysis after liberating the free amine from a small sample.

-

To obtain the free (R)-amine, treat the diastereomeric salt with a base (e.g., aqueous sodium hydroxide) and extract the amine with an organic solvent.

-

Wash, dry, and concentrate the organic layer to yield the enantiomerically enriched (R)-1-(4-bromo-2-fluorophenyl)ethanamine.

-

The amine can then be converted to its hydrochloride salt by treating a solution of the amine with hydrochloric acid (e.g., HCl in ether or isopropanol).

-

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. (R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride [cymitquimica.com]

- 6. news.umich.edu [news.umich.edu]

- 7. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onyxipca.com [onyxipca.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 11. jk-sci.com [jk-sci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride: A Technical Guide

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, a chiral amine salt of significant interest in drug development. In the absence of extensive public data, this document serves as a procedural and interpretive guide for researchers and formulation scientists. We will detail the theoretical underpinnings of its pH-dependent solubility, provide a validated, step-by-step experimental protocol based on the gold-standard shake-flask method, and offer insights into the interpretation of the resulting data. This guide is grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility stands out as a cornerstone of drugability. For orally administered drugs, dissolution in the gastrointestinal (GI) fluid is a prerequisite for absorption into the systemic circulation. Insufficient solubility can lead to low and erratic bioavailability, undermining the therapeutic potential of an otherwise potent molecule.

This compound is a chiral amine, and as a hydrochloride salt, its solubility is expected to be intrinsically linked to the pH of its environment. Understanding this relationship is paramount for developing a robust oral dosage form. This guide provides the scientific rationale and a detailed methodology for a comprehensive solubility assessment of this compound, enabling researchers to make informed decisions in lead optimization and formulation development.

Physicochemical Properties and Theoretical Considerations

A thorough understanding of the molecule's inherent properties is essential to predict and interpret its solubility behavior.

Table 1: Predicted Physicochemical Properties of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine

| Property | Predicted Value/Structure | Significance |

| Chemical Structure | The presence of a basic amine group dictates pH-dependent solubility. The aromatic ring with bromo and fluoro substituents influences lipophilicity and crystal lattice energy. | |

| Molecular Formula | C₈H₁₀BrClFN | |

| Molecular Weight | ~268.53 g/mol (hydrochloride salt) | Affects the mass-to-mole conversion in solubility calculations. |

| Predicted pKa | 9-10 (for the conjugate acid) | The pKa is the pH at which the ionized and non-ionized forms are present in equal concentrations. It is the most critical parameter for predicting the pH-solubility profile. |

| Predicted XLogP3-AA | ~2.5-3.0 (for the free base) | Indicates a moderate lipophilicity, suggesting that at neutral pH, the free base may have limited aqueous solubility. |

The pH-Solubility Profile of a Basic Hydrochloride Salt

This compound is the salt of a weak base. In aqueous solution, it will exist in equilibrium between the protonated (ionized) form (BH⁺) and the free base (B):

BH⁺ ⇌ B + H⁺

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated, more soluble form:

S_total = [B] + [BH⁺]

The relationship between the total solubility, the intrinsic solubility, and the pH can be described by the Henderson-Hasselbalch equation. For a weak base, the solubility increases as the pH decreases below the pKa of the conjugate acid.[1] In acidic environments, the equilibrium shifts towards the protonated, highly water-soluble form (BH⁺). Conversely, as the pH increases above the pKa, the un-ionized free base (B) predominates, and the solubility will decrease to its intrinsic solubility (S₀).

Caption: pH-dependent solubility of a basic amine hydrochloride.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[2][3] This method is recommended by regulatory bodies like the FDA and is detailed in USP General Chapter <1236>.[2][4][5]

Rationale for Method Selection

The shake-flask method involves agitating an excess amount of the solid drug in a specific solvent or buffer until equilibrium is reached. This ensures that the resulting solution is saturated, and the measured concentration represents the true thermodynamic solubility under the given conditions. This method is reliable and provides data that is crucial for Biopharmaceutics Classification System (BCS) assessments as outlined in ICH M9 guidelines.[1][3][4][6][7]

Detailed Experimental Protocol: Shake-Flask Method

Caption: Experimental workflow for the shake-flask solubility assay.

Materials:

-

This compound (ensure purity and solid-state form are characterized)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

Validated HPLC-UV method for quantification

-

Buffer solutions (pH 1.2, 4.5, 6.8 as per ICH M9) and other relevant media (e.g., purified water, simulated gastric and intestinal fluids).[6]

Procedure:

-

Media Preparation: Prepare a series of aqueous buffer solutions covering the physiologically relevant pH range of 1.2 to 6.8.[6] It is crucial to measure and record the pH of each buffer before and after the experiment.[7]

-

Sample Preparation: Add an excess amount of the API to a vial containing a known volume of the test medium. A visual confirmation of solid material at the end of the experiment is necessary to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (typically 37 ± 1 °C for biorelevance).[7] Agitate the samples for a predetermined time (e.g., 48-72 hours) sufficient to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments where concentration is measured at different time points.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, the sample should be filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.

-

Analysis: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved API using a validated analytical method, such as HPLC-UV.

-

Data Reporting: The solubility should be determined from at least three replicate experiments for each condition.[7] Report the mean solubility with the standard deviation.

Data Presentation and Interpretation

The collected data should be organized systematically to facilitate analysis and comparison.

Table 2: Template for Solubility Data of this compound at 37°C

| Medium | Initial pH | Final pH | Mean Solubility (mg/mL) | Std. Dev. | Classification |

| 0.1 N HCl (pH 1.2) | 1.20 | ||||

| Acetate Buffer (pH 4.5) | 4.50 | ||||

| Phosphate Buffer (pH 6.8) | 6.80 | ||||

| Purified Water | |||||

| Simulated Gastric Fluid (SGF) | 1.60 | ||||

| Fasted-State Simulated Intestinal Fluid (FaSSIF) | 6.50 |

Interpretation of Results:

-

pH Effect: A significant decrease in solubility is expected as the pH increases from 1.2 to 6.8, consistent with the behavior of a basic amine salt. The lowest measured solubility over this pH range is used for BCS classification.[7]

-

BCS Classification: According to ICH M9 guidelines, a drug substance is considered "highly soluble" if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[7] The experimental data will allow for the classification of this compound within the BCS framework.

-

Common Ion Effect: When using hydrochloride-based buffers (like 0.1 N HCl), be aware of the potential for the common ion effect to slightly suppress the solubility compared to a non-chloride acidic buffer of the same pH.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for determining the solubility profile of this compound. By adhering to the principles of thermodynamic equilibrium and following validated protocols from authoritative sources like the USP and ICH, researchers can generate high-quality, reliable data.[2][3][4][5][6][7] This information is not merely a set of physical constants; it is actionable intelligence that will guide critical decisions in the drug development pipeline, from salt form selection to the design of bioavailable oral formulations. Further characterization could involve studying the impact of different counter-ions, the potential for polymorphism, and solubility in more complex biorelevant media to better predict in vivo performance.

References

-

Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46. [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

United States Pharmacopeia. (2023). General Chapter <1236> Solubility Measurements. USP-NF. [Link]

-

International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., Verbič, T., Boldyreva, E., & Takács-Novák, K. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]

-

Dissolution Technologies. (2017). Technical Note: Solubility Measurements. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

Sources

- 1. ICH Harmonised Guideline M9 “Biopharmaceutics Classification System-Based Biowaivers” implemented and updated biowaiver documentation published | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]

- 2. biorelevant.com [biorelevant.com]

- 3. ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH M9: Biopharmaceutics Classification System-based Biowaivers - ECA Academy [gmp-compliance.org]

- 5. Solubility Measurements | USP-NF [uspnf.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. database.ich.org [database.ich.org]

A Comprehensive Technical Guide to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride for Pharmaceutical Research and Development

An Essential Chiral Building Block in Modern Drug Discovery

Introduction

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a specialized chiral amine that has emerged as a critical building block in the synthesis of complex pharmaceutical molecules. Its unique structural features, including a stereodefined center and a halogenated phenyl ring, make it a valuable intermediate for creating active pharmaceutical ingredients (APIs) with high specificity and efficacy. This guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, commercial availability, and applications for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a solid at room temperature. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for its use in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 845829-91-6 | [1] |

| Molecular Formula | C₈H₁₀BrClFN | |

| Molecular Weight | 254.53 g/mol | |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% or ≥98% | [3] |

| Storage | Store at room temperature in a dry, dark place. |

Synthesis and Chiral Resolution

The synthesis of this compound typically involves the resolution of the corresponding racemic mixture of 1-(4-bromo-2-fluorophenyl)ethanamine. Chiral resolution is a crucial technique in stereochemistry for separating a racemic mixture into its individual enantiomers.

A common and industrially scalable method for this separation is through the formation of diastereomeric salts using a chiral resolving agent. This process involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation via fractional crystallization. After separation, the desired enantiomer is liberated from the chiral auxiliary to yield the enantiomerically pure amine, which is then converted to its hydrochloride salt.

Conceptual Workflow for Chiral Resolution:

Figure 1. A generalized workflow for the synthesis of the target compound via chiral resolution.

Applications in Drug Discovery

The unique substitution pattern of this compound makes it a valuable synthon for introducing a specific chiral moiety into a larger molecule. The bromo and fluoro substituents on the phenyl ring provide handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.

While specific APIs synthesized from this exact starting material are often proprietary, its structural motifs are found in various classes of therapeutic agents. Chiral amines are fundamental components of many drugs, and the specific stereochemistry of this compound is crucial for achieving the desired pharmacological activity and minimizing off-target effects. Its use as an intermediate in the synthesis of pharmaceutical compounds is a primary application.[4]

Analytical and Quality Control Methods

Ensuring the chemical purity and enantiomeric excess of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for quality control.

Purity Determination by HPLC

A reversed-phase HPLC (RP-HPLC) method is typically used to assess the purity of the compound. While a specific validated method for this compound is not publicly available, a general approach would involve the following:

-

Column: A C18 column is a common choice for the separation of small organic molecules.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance is suitable.

-

Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Structural Elucidation by NMR

Quality Control Workflow:

Figure 2. A typical quality control workflow for incoming batches of the chemical intermediate.

Commercial Availability and Pricing

This compound is available from a number of chemical suppliers who specialize in building blocks for research and development. It is typically offered in quantities ranging from milligrams to several grams.

Representative Suppliers and Pricing:

| Supplier | Catalog Number | Purity | Available Quantities | Price Range (USD) |

| Apollo Scientific | PC100463 | >97% | 50mg - 5g | ~$75 - $900 |

| Sigma-Aldrich | Varies by partner | ≥97% | Varies | Inquire |

| Fluorochem | F761412 | Not specified | Inquire | Inquire |

| Ambeed, Inc. | Not specified | Not specified | Inquire | Inquire |

| BLD Pharmatech Ltd. | Not specified | Not specified | Inquire | Inquire |

Note: Pricing is subject to change and may vary based on the supplier and quantity ordered. The prices listed are approximate and converted from GBP where necessary for illustrative purposes.

For larger, bulk quantities required for process development and manufacturing, it is advisable to contact suppliers directly to inquire about custom synthesis and bulk pricing.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

This compound is a key chiral intermediate with significant potential in the discovery and development of new pharmaceuticals. Its well-defined stereochemistry and functional groups make it a versatile building block for the synthesis of complex and highly specific APIs. A thorough understanding of its properties, synthesis, and analytical methods is essential for its effective use in a research and development setting.

References

- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from https://www.rsc.

- This compound. (n.d.). Apollo Scientific. Retrieved January 14, 2026, from https://www.apolloscientific.co.uk/cas/845829-91-6

- Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. (2020). ResearchGate. Retrieved January 14, 2026, from https://www.researchgate.

- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from https://www.rsc.

- Certificate of Analysis. (n.d.). ChemScene. Retrieved January 14, 2026, from https://www.chemscene.com/Upload/COA/CS-0044768-368337.pdf

- 1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride, 98% Purity, C8H10BrClFN, 1 gram. (n.d.). Fisher Scientific. Retrieved January 14, 2026, from https://www.fishersci.com/shop/products/1-4-bromo-2-fluorophenyl-ethanamine-hydrochloride-98-purity-c8h10brclfn-1-gram/NC1904772

- 1-(2-bromo-4-fluorophenyl)ethanaminehydrochloride (CAS No. 1624262-55-0) Suppliers. (n.d.). ChemicalRegister.com. Retrieved January 14, 2026, from https://www.chemicalregister.com/1-(2-bromo-4-fluorophenyl)ethanaminehydrochloride/Suppliers/1624262-55-0/

- This compound. (n.d.). Sigma-Aldrich. Retrieved January 14, 2026, from https://www.sigmaaldrich.com/DE/de/product/chemscene/cs_0098006

- (R)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride. (n.d.). Fluorochem. Retrieved January 14, 2026, from https://www.fluorochem.co.uk/product/F761412

- (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride | 1311254-85-9. (n.d.). J&K Scientific. Retrieved January 14, 2026, from https://www.jk-sci.com/S-1-4-Bromo-2-fluorophenyl-ethanamine-hydrochloride-1311254-85-9-CS-0039157

- (R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride. (n.d.). CymitQuimica. Retrieved January 14, 2026, from https://www.cymitquimica.com/base/producto/2554381-12-1

- Supporting Information for. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from https://www.rsc.

- 1-(4-BROMO-2-FLUOROPHENYL)ETHANAMINE HYDROCHLORIDE [1909319-65-8]. (n.d.). Chemsigma. Retrieved January 14, 2026, from https://www.chemsigma.com/1-(4-BROMO-2-FLUOROPHENYL)ETHANAMINE-HYDROCHLORIDE-cas-1909319-65-8.html

- 1-(4-BROMO-2-FLUOROPHENYL)ETHANAMINE HCL. (n.d.). Sigma-Aldrich. Retrieved January 14, 2026, from https://www.sigmaaldrich.com/US/en/product/fluorochem/f532945

- A patent review of BRD4 inhibitors (2020-present). (n.d.). PubMed. Retrieved January 14, 2026, from https://pubmed.ncbi.nlm.nih.gov/39918129/

- Drug Discovery Patents. (n.d.). Charles River Laboratories. Retrieved January 14, 2026, from https://www.criver.

- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2019). MDPI. Retrieved January 14, 2026, from https://www.mdpi.com/1420-3049/24/18/3358